3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

Molecular Architecture and Crystallographic Analysis

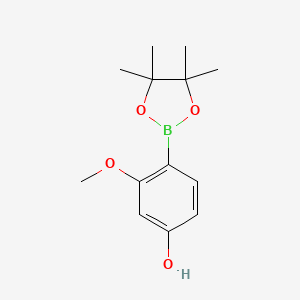

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol represents a sophisticated organoboron compound characterized by its distinctive molecular framework. The compound possesses a molecular formula of C₁₃H₁₉BO₄ with a molecular weight of 250.1 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this structure as this compound, reflecting its systematic arrangement of functional groups.

The molecular architecture centers around a phenol core bearing a methoxy group at the 3-position and a pinacol boronate ester moiety at the 4-position. This substitution pattern creates a unique electronic environment that influences both the compound's reactivity and stability profile. The pinacol boronate ester consists of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system, where the boron atom adopts a tetrahedral geometry through coordination with two oxygen atoms from the diol framework. The Chemical Abstracts Service has assigned the registry number 507462-88-6 to this compound, ensuring its unique identification in chemical databases.

Crystallographic analysis reveals that the compound typically exists as white to cream-colored crystalline powder or crystals. The melting point ranges from 101°C to 109°C, indicating a relatively stable crystalline structure with well-defined intermolecular interactions. The compound exhibits a density of approximately 1.115 grams per cubic centimeter, reflecting the contribution of the boron-containing heterocycle to the overall molecular packing. Storage requirements specify maintenance under inert atmosphere conditions at temperatures between 2°C and 8°C, suggesting sensitivity to atmospheric moisture and oxidation.

The Simplified Molecular Input Line Entry System representation (C1=CC(=C(C=C1O)OC)B1OC(C)(C)C(C)(C)O1) provides a detailed structural encoding that captures the connectivity patterns within the molecule. The International Chemical Identifier key XUOPECWWIDEMRR-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational analysis. These structural identifiers facilitate precise communication about the compound's three-dimensional arrangement and enable accurate prediction of its chemical behavior.

Properties

IUPAC Name |

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOPECWWIDEMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722124 | |

| Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507462-88-6 | |

| Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a reagent for the preparation of boronic acids and their derivatives. Boronic acids are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds between aryl halides and aryl or vinyl boron compounds. This reaction is fundamental for constructing complex organic molecules used in drug development and materials science .

Materials Science

In materials science, 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is employed in the synthesis of novel copolymers. These polymers exhibit unique optical and electrochemical properties that are valuable in developing advanced materials such as organic photovoltaics and light-emitting diodes (OLEDs).

- Copolymers : The compound is specifically noted for its role in synthesizing copolymers based on benzothiadiazole and electron-rich arene units. These copolymers can be used in electronic devices due to their favorable charge transport properties .

Medicinal Chemistry

The compound's boron functionality also makes it significant in medicinal chemistry. Boron-containing compounds have been studied for their potential therapeutic effects.

- Anticancer Agents : Research indicates that certain boronic acid derivatives can inhibit proteasomes and are being explored as anticancer agents. The incorporation of the methoxy group may enhance solubility and bioavailability of these compounds .

Analytical Chemistry

This compound can also be applied in analytical chemistry as a reagent for detecting phenolic compounds.

- Detection Methods : It can be used in various spectroscopic methods to quantify phenolic content in environmental samples or food products due to its reactivity with phenolic compounds .

Case Study 1: Synthesis of Novel Boronic Acid Derivatives

A study demonstrated the use of this compound in synthesizing a series of novel boronic acid derivatives that showed promising activity against specific cancer cell lines. The derivatives were synthesized through Suzuki coupling reactions with various aryl halides.

Case Study 2: Development of Photovoltaic Materials

Research focused on the application of this compound in creating new copolymer systems for organic photovoltaics. The resulting materials exhibited improved efficiency compared to traditional systems due to enhanced charge mobility attributed to the boron-containing moieties.

Mechanism of Action

The mechanism by which 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid is transferred to a palladium catalyst, followed by the coupling with an organic halide. This process results in the formation of biaryl compounds, which are crucial intermediates in various chemical syntheses.

Comparison with Similar Compounds

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269410-22-2)

- Structural Difference : Methoxy group at the 2-position instead of 3.

- However, intramolecular hydrogen bonding between the phenol and methoxy groups may lower solubility compared to the 3-methoxy analog .

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 906008-22-8)

- Structural Difference : Boronate group at the 5-position.

- Impact : Meta-substitution creates a more linear geometry, possibly enhancing π-stacking interactions in supramolecular applications. This isomer is less commonly reported in drug synthesis, suggesting lower biological relevance .

Halogen-Substituted Analogs

[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (Compound 2d)

- Structural Difference : Chlorine substituent at the 4-position and hydroxymethyl group at the 3-position.

- Impact : The electron-withdrawing chlorine increases electrophilicity of the boronate, accelerating cross-coupling rates. The hydroxymethyl group introduces additional hydrogen-bonding capability, useful in catalyst design .

[2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (Compound 2g)

- Structural Difference : Methyl group at the 2-position and hydroxymethyl at the 5-position.

- Impact : Steric hindrance from the methyl group may hinder coupling efficiency, but the compound’s higher melting point (60–63°C vs. oil for 2d) improves crystallinity for purification .

Functional Group Variations

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269409-70-3)

- Structural Difference : Lacks the methoxy group.

- Impact: The absence of methoxy simplifies the electronic profile, making it a more general-purpose boronate for coupling. However, reduced solubility in nonpolar solvents limits its utility in hydrophobic matrices .

Ethyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Structural Difference: Ethyl ester replaces the phenol.

- Impact: The ester group blocks the phenolic hydroxyl, preventing unwanted side reactions in basic conditions. This derivative is preferred in multi-step syntheses requiring orthogonal protection strategies .

Physicochemical Properties Comparison

Commercial Availability and Handling

Biological Activity

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities that merit investigation. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C14H21BO4

- Molecular Weight : 259.11 g/mol

- CAS Number : 325142-84-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom plays a crucial role in stabilizing interactions with biomolecules, potentially influencing enzyme activity and cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4–8 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species .

Anticancer Properties

The compound shows promise as an anticancer agent:

- Studies have reported significant inhibitory effects on various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing reduced toxicity towards non-cancerous cells .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (non-cancerous) | 2.5 | Low |

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound exhibits moderate exposure in vivo with a peak concentration () of approximately 592 ± 62 mg/mL after administration . Toxicity assessments have shown acceptable safety profiles at high doses (up to 800 mg/kg), suggesting potential for therapeutic use without significant adverse effects.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study investigated the efficacy of a structurally similar boron-containing compound against drug-resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at low concentrations.

-

Anticancer Activity Assessment :

- In vivo models demonstrated that treatment with the compound significantly reduced tumor size in mice implanted with cancer cells compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most established and widely reported synthetic route for 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is the palladium-catalyzed Miyaura borylation of an appropriately substituted aryl halide precursor.

- Starting Material: Typically, a brominated or iodinated aromatic precursor such as methyl 4-bromo-3-methoxybenzoate or 4-bromo-3-methoxyphenol derivatives.

- Reagents: Bis(pinacolato)diboron (B2pin2) serves as the boron source.

- Catalyst: Palladium complexes such as Pd(dppf)Cl2·CH2Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) are used.

- Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3) facilitates the reaction.

- Solvent: Polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF).

- Conditions: Typically reflux or elevated temperature under inert atmosphere (nitrogen or argon).

This method efficiently installs the pinacol boronate ester on the aromatic ring, maintaining the methoxy and phenol functionalities intact.

Post-Borylation Functionalization

In some synthetic strategies, the boronate ester is introduced first on a simpler phenol or aryl halide, followed by selective methoxylation or other functional group modifications. Alkylation of phenols using alkyl halides (e.g., ethyl bromoacetate) under basic conditions (cesium carbonate in THF) can introduce methoxy or ether groups post-borylation, allowing for orthogonal protection and functional group tolerance.

Purification and Characterization

- Purification: The crude reaction mixture is typically purified by column chromatography using silica gel, employing solvent systems such as hexane/ethyl acetate mixtures.

- Characterization: Confirmation of structure is achieved by NMR spectroscopy (^1H, ^13C, ^11B), mass spectrometry (HRMS), and single-crystal X-ray diffraction when crystals are available.

Preparation Data and Stock Solution Formulation

A practical aspect of working with this compound is preparing stock solutions for experimental use. Based on molecular weight and solubility data, the following table summarizes stock solution preparations for different concentrations and quantities:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.9984 | 19.992 | 39.984 |

| 5 mM Solution Volume (mL) | 0.7997 | 3.9984 | 7.9968 |

| 10 mM Solution Volume (mL) | 0.3998 | 1.9992 | 3.9984 |

Note: Volumes are calculated based on molecular weight 250.1 g/mol and desired molarity.

Advanced Formulation Techniques for In Vivo and Experimental Use

For in vivo or biological experiments, the compound is often formulated as a clear solution using co-solvents. A typical protocol involves:

- Preparing a DMSO master stock solution by dissolving the compound in DMSO at a concentration below its solubility limit.

- Sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil to achieve the final formulation.

- Ensuring clarity of solution at each step by vortexing, ultrasound, or gentle heating to aid dissolution.

This stepwise solvent addition is critical to maintain solubility and stability of the compound in biological assays.

Comparative Notes on Related Compounds and Synthetic Variations

- Positional isomers (e.g., methoxy group at 2-position instead of 3-position) affect solubility and reactivity.

- Functional group variations such as replacing phenol with esters alter electronic properties and synthetic utility.

- Halogen-substituted analogs demonstrate modified reactivity in cross-coupling due to electron-withdrawing effects.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-bromo-3-methoxyphenol derivatives |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2·CH2Cl2 |

| Base | KOAc or Cs2CO3 |

| Solvent | 1,4-dioxane or THF |

| Temperature | Reflux (~80-100 °C) |

| Reaction Time | Several hours (typically 6-24 h) |

| Purification | Silica gel chromatography |

| Characterization | NMR (^1H, ^13C, ^11B), HRMS, X-ray crystallography |

Research Findings and Optimization Notes

- The Miyaura borylation reaction conditions have been optimized to achieve high yields (>80%) with minimal side products.

- Use of Pd(dppf)Cl2·CH2Cl2 catalyst provides superior catalytic activity and stability.

- Potassium acetate is preferred as a mild base to avoid phenol deprotonation side reactions.

- Solvent choice influences reaction rate and solubility of reactants; 1,4-dioxane is commonly favored.

- Post-reaction purification is critical to remove residual palladium and unreacted boron reagents.

This detailed overview synthesizes current knowledge on the preparation methods of this compound, emphasizing palladium-catalyzed Miyaura borylation as the core synthetic approach, supported by formulation data and practical considerations for experimental use.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

- Methodological Answer : The compound is commonly synthesized via palladium-catalyzed Miyaura borylation. For example, a brominated precursor (e.g., methyl 4-bromo-3-methoxy-benzoate) reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂·CH₂Cl₂ and potassium acetate in 1,4-dioxane under reflux . Alternatively, aryl ether formation using cesium carbonate in THF with alkylation agents (e.g., ethyl bromoacetate) can introduce functional groups post-borylation .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Programs like SHELXL and OLEX2 are used for structure solution and refinement. SHELXL handles small-molecule refinement, while OLEX2 integrates visualization and analysis tools for validating bond lengths, angles, and stereochemistry .

Q. What analytical techniques are essential for characterizing this boronate ester?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR confirm the presence of the dioxaborolane ring and phenolic proton environments. For phenolic group quantification, ³¹P NMR after phosphitylation with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is recommended .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for complex molecule synthesis?

- Methodological Answer :

- Catalyst Selection : Pd(dppf)Cl₂·CH₂Cl₂ is effective for aryl boronate coupling due to its stability and activity in dioxane/water systems .

- Solvent and Base : Use 1,4-dioxane with Na₂CO₃ or Cs₂CO₃ to enhance solubility and reduce side reactions.

- Temperature Control : Reflux (80–100°C) ensures efficient coupling while minimizing boronate ester hydrolysis .

Q. What experimental strategies address contradictions in synthetic yields under varying conditions?

- Methodological Answer :

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and identify bottlenecks (e.g., incomplete borylation).

- Parameter Screening : Test solvents (THF vs. dioxane), bases (Cs₂CO₃ vs. K₂CO₃), and catalysts (Pd(OAc)₂ vs. Pd(dppf)Cl₂) to optimize yields. Evidence suggests THF with Cs₂CO₃ improves alkylation efficiency , while dioxane with Pd(dppf)Cl₂ enhances borylation .

- Post-Reaction Workup : Acidic washes (1N HCl) remove residual catalysts, improving purity .

Q. How is this compound utilized in reactive oxygen species (ROS)-responsive therapeutic systems?

- Methodological Answer : The boronate ester undergoes ROS-triggered cleavage. For example, conjugation of 4-nitrophenyl 4-(dioxaborolan-2-yl)benzyl carbonate to RNase A creates a prodrug (RNase A-NBC). Intracellular ROS (e.g., H₂O₂) cleave the boronate linker, releasing active RNase A for tumor-selective cytotoxicity .

Q. What challenges arise in quantifying phenolic moieties in lignins using this compound, and how are they resolved?

- Methodological Answer : Condensed phenolic structures complicate quantification. Phosphitylation with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane followed by ³¹P NMR resolves distinct phenolic environments. However, aliphatic hydroxyls may overlap; use deconvolution software or selective derivatization to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.